Cas no 153976-41-1 (2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI))

2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI) structure
153976-41-1 structure
Product Name:2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI)
Numero CAS:153976-41-1
MF:C16H14O2
MW:238.281164646149
CID:195002
PubChem ID:6440383
Update Time:2025-04-19

2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI)
    • 3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
    • (2E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
    • (E)-3-(3-Hydroxyphenyl)-1-(3-methylphenyl)-2-propen-1-one
    • 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)-
    • 3'-Methyl-3-hydroxychalcone
    • (2E)-3-(3-Hydroxyphenyl)-1-(3-methylphenyl)-2-propen-1-one
    • SCHEMBL2388292
    • AKOS008700385
    • 2-Propen-1-one, 1-(3-hydroxyphenyl)-3-(3-methylphenyl)-, (E)-
    • CII78W0E01
    • Q6823939
    • (E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
    • 3/'-methyl-3-hydroxychalcone
    • 2-PROPEN-1-ONE, 1-(3-HYDROXYPHENYL)-3-(3-METHYLPHENYL)-, (2E)
    • 153976-41-1
    • 153976-43-3
    • DTXSID801028833
    • METHYL-3-HYDROXYCHALCONE, 3'-
    • UNII-CII78W0E01
    • CCRIS 7594
    • Inchi: 1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3/b9-8+
    • Chiave InChI: GPJXEEMHEDUKIP-CMDGGOBGSA-N
    • Sorrisi: O=C(/C=C/C1C=CC=C(C=1)O)C1=CC=CC(C)=C1

Proprietà calcolate

  • Massa esatta: 238.09942
  • Massa monoisotopica: 238.09938
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • Densità: 1.165
  • Punto di ebollizione: 440°C at 760 mmHg
  • Punto di infiammabilità: 187.6°C
  • Indice di rifrazione: 1.641
  • PSA: 37.3

2-Propen-1-one,3-(3-hydroxyphenyl)-1-(3-methylphenyl)-, (E)- (9CI) Letteratura correlata

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